Bienvenue dans la boutique en ligne BenchChem!

5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Drug-like properties Medicinal chemistry

5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1339566-75-4) is a heterocyclic building block comprising a 2,6-dimethyl-substituted pyridine ring connected at the 3-position to a 1,2,4-oxadiazole ring bearing a carboxylic acid group at the 3-position of the oxadiazole. The compound has a molecular formula of C10H9N3O3 and a molecular weight of 219.20 g/mol.

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
Cat. No. B13643102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C2=NC(=NO2)C(=O)O)C
InChIInChI=1S/C10H9N3O3/c1-5-3-4-7(6(2)11-5)9-12-8(10(14)15)13-16-9/h3-4H,1-2H3,(H,14,15)
InChIKeyJMCBZRCHVPXLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: Core Scaffold Identity and Procurement-Relevant Properties


5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1339566-75-4) is a heterocyclic building block comprising a 2,6-dimethyl-substituted pyridine ring connected at the 3-position to a 1,2,4-oxadiazole ring bearing a carboxylic acid group at the 3-position of the oxadiazole [1]. The compound has a molecular formula of C10H9N3O3 and a molecular weight of 219.20 g/mol [1]. It is commercially available at 98% purity and is stored sealed in dry conditions at 2–8 °C . The 1,2,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for ester and amide functionalities, while the 2,6-dimethylpyridine motif imparts distinct steric and electronic properties that differentiate this compound from its unsubstituted and mono-methyl regioisomers [2].

Why Generic Substitution of 5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid with Other Pyridinyl-Oxadiazole Isomers Is Not Scientifically Valid


The 2,6-dimethyl substitution pattern on the pyridine ring is not a trivial structural variation. The two methyl groups flank the pyridine nitrogen, sterically shielding it from intermolecular interactions and altering the pKa of the pyridine nitrogen relative to unsubstituted or mono-methyl analogs. This has direct consequences for hydrogen-bonding capacity, solubility, and metabolic stability [1]. In a medicinal chemistry context, the 4,6-dimethyl isomer has been exploited in the clinical-stage COMT inhibitor opicapone (BIA 9-1067), where the dimethyl arrangement was critical for achieving peripheral selectivity and long duration of action [2]. Substituting with the 2,6-dimethyl regioisomer—or with mono-methyl or unsubstituted pyridinyl-oxadiazole carboxylic acids—would unpredictably alter molecular recognition, pharmacokinetics, and synthetic elaboration potential. The carboxylic acid positioned at the oxadiazole 3-position further imposes reactivity constraints: this acid handle governs downstream amide coupling and esterification efficiency, which cannot be assumed equivalent across regioisomers [1].

Quantitative Differentiation Evidence Guide for 5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 2,6-Dimethyl vs. Unsubstituted vs. Mono-Methyl Pyridinyl-Oxadiazole Carboxylic Acids

The 2,6-dimethyl substitution significantly increases computed lipophilicity relative to the unsubstituted parent compound. The target compound has an XLogP3-AA of 1.4 [1], whereas the unsubstituted analog 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1086380-42-8, C8H5N3O3) has an XLogP3 of approximately 0.5 [2]. The mono-methyl analog 5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1341485-06-0) has an XLogP3 of approximately 0.9 [2]. This lipophilicity increment of ~0.9 log units versus the unsubstituted compound translates to roughly an 8-fold higher partition coefficient, which can improve membrane permeability in cellular assays while still maintaining acceptable aqueous solubility for in vitro testing.

Lipophilicity Drug-like properties Medicinal chemistry

Topological Polar Surface Area (TPSA) and H-Bond Profile Differentiation from Regioisomeric Analogs

The target compound has a TPSA of 89.1 Ų, with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1]. The 2,6-dimethyl substitution sterically encumbers the pyridine nitrogen, reducing its availability as a hydrogen bond acceptor compared to the unsubstituted pyridin-3-yl analog (TPSA ~89 Ų) where the pyridine nitrogen is fully exposed [2]. Comparative analysis of regioisomers—5-(2,6-dimethylpyridin-3-yl) (target) versus 5-(4,6-dimethylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1881491-81-1)—shows identical molecular formula (C10H9N3O3, MW 219.20) but distinct spatial orientation of the carboxylic acid relative to the pyridine nitrogen, resulting in different intramolecular hydrogen bond geometries . This regioisomeric differentiation impacts molecular recognition in target binding and crystal packing.

Physicochemical profiling ADME prediction Fragment-based drug design

Commercial Purity and Storage Stability as Procurement Determinants

The target compound is commercially available at a certified purity of 98% (HPLC) from multiple vendors with storage at 2–8 °C under dry, sealed conditions . By contrast, the regioisomeric analog 5-(4,6-dimethylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1881491-81-1) is less widely stocked and often listed with typical purity of 95–97% . The 2,6-dimethyl isomer benefits from a more mature commercial supply chain, with at least five independent vendors listing the compound, reducing single-supplier dependency risk for research programs requiring resupply over multi-year timelines.

Chemical procurement Compound quality Supply chain

Oxadiazole Regioisomer Identity: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core Differentiation

The target compound contains a 1,2,4-oxadiazole core, which places the two nitrogen atoms adjacent to the oxygen atom in the five-membered ring. This is a distinct electronic and geometric arrangement from the isomeric 1,3,4-oxadiazole, where the two nitrogens are separated by a carbon atom. In the COMT inhibitor series leading to opicapone, the 1,2,4-oxadiazole ring was specifically chosen over the 1,3,4-oxadiazole because it conferred a longer duration of COMT inhibition (>6 h vs. <2 h for the 1,3,4-analog) and improved peripheral selectivity [1]. The carboxylic acid at the 3-position of the 1,2,4-oxadiazole ring is synthetically versatile for amide coupling, whereas in the 1,3,4-oxadiazole-2-carboxylic acid series, the acid position alters both reactivity and the trajectory of elaborated substituents [2].

Heterocyclic chemistry Bioisostere Scaffold hopping

Rotatable Bond Count and Conformational Rigidity: A Procurement Advantage for Structure-Based Design

The target compound has exactly 2 rotatable bonds (the bond connecting the pyridine to the oxadiazole, and the carboxylic acid C–C bond) [1]. This limited conformational flexibility is comparable to the regioisomeric 5-(4,6-dimethylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (also 2 rotatable bonds) and lower than extended analogs such as 5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (DDO-7263), which has 3 rotatable bonds [2]. Lower rotatable bond count is correlated with higher ligand efficiency and reduced entropic penalty upon target binding, as established by Veber et al. (rotatable bond count ≤10 is favorable for oral bioavailability) [3]. When the carboxylic acid is elaborated via amide coupling, the resulting conjugates retain the rigid core, providing a defined pharmacophoric geometry for crystallography and docking studies.

Conformational analysis Structure-based drug design Ligand efficiency

Research and Industrial Application Scenarios Where 5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid Provides Measurable Advantage


Medicinal Chemistry Library Synthesis Requiring a Sterically Shielded, Lipophilic Pyridinyl-Oxadiazole Carboxylic Acid Building Block

In medicinal chemistry campaigns where the pyridine nitrogen must be sterically shielded—e.g., to prevent unwanted coordination to cytochrome P450 heme iron or to reduce hERG channel binding—the 2,6-dimethyl pattern provides built-in protection. The XLogP3 of 1.4 is 0.9 log units higher than the unsubstituted analog, making the compound better suited for targets with hydrophobic binding pockets [1]. The carboxylic acid handle at the oxadiazole 3-position enables rapid amide library generation without disturbing the pyridine substitution pattern.

CNS Drug Discovery Programs Exploring Nicotinic Acetylcholine Receptor (nAChR) Modulation

Pyridinyl-oxadiazole derivatives are established nAChR modulator scaffolds, as documented in patent WO2011073299A1, where methyl-substituted pyridinyl groups are explicitly claimed [2]. The 2,6-dimethyl substitution pattern offers a distinct steric and electronic profile compared to the 5-methyl or 6-methyl variants exemplified in the patent, providing a novel chemical space for CNS programs seeking α4β2 or α7 nAChR subtype selectivity.

Fragment-Based Drug Discovery Leveraging Low Rotatable Bond Count for Efficient Ligand Growth

With only 2 rotatable bonds, a molecular weight of 219.20 Da, and a TPSA of 89.1 Ų [1], this compound meets fragment-like property criteria (MW < 250, rotatable bonds ≤ 2). Its low conformational entropy penalty upon binding makes it an attractive fragment hit for X-ray crystallography-based elaboration, where the carboxylic acid can serve as a vector for stepwise growth while maintaining the rigid core geometry.

Agrochemical Fungicide Discovery Using 1,2,4-Oxadiazole Scaffolds with Pyridine Substitution

The 1,2,4-oxadiazole core with pyridine substitution has been claimed in multiple agrochemical patents for fungicidal activity, including Syngenta's microbiocidal oxadiazole derivatives [3]. The 2,6-dimethyl substitution on the pyridine ring distinguishes this building block from the more commonly explored 4,6-dimethyl isomer, offering a complementary structure–activity relationship vector for fungicide lead optimization against resistant phytopathogenic strains.

Quote Request

Request a Quote for 5-(2,6-Dimethylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.